molecular formula C₂₆H₃₈ClNO₈S₂ B1662770 Dimeditiapramine CAS No. 57010-32-9

Dimeditiapramine

Cat. No. B1662770
CAS RN: 57010-32-9
M. Wt: 592.2 g/mol
InChI Key: FEEDFNKRGAKOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimeditiapramine, also known as Ro 11-1781, is an effective and well-tolerated antiarrhythmic agent that reduces heart rate and systolic blood pressure without impairing atrioventricular conduction or causing asystole in patients with acute myocardial infarction and sustained arrhythmias .


Synthesis Analysis

Dimeditiapramine is a calcium antagonist or calcium channel blocker. It is an experimental drug that has never been marketed . It exhibits properties of anti-arrhythmic medications, which are used to treat unusually fast or irregular heartbeats .

Scientific Research Applications

Electropharmacology in Coronary Patients

Dimeditiapramine, also known as Ro 11-1781, has been studied for its electrophysiological effects in coronary heart disease patients. Cocco, Strozzi, and Chu (1979) found that at doses effective against cardiac arrhythmias, it produced no significant changes in sinoatrial and intraventricular conduction times, nor in sinoatrial or ventricular refractory periods. However, it did increase atrioventricular conduction time and significantly decreased systolic blood pressure, with good tolerance observed in patients (Cocco, Strozzi, & Chu, 1979).

Effect on Myocardial Perfusion

Gasic, Dudczak, Korn, and Kletter (1980) conducted a double-blind trial to evaluate dimeditiapramine's impact on thallium-201 myocardial perfusion during exercise in patients with coronary heart disease. The study revealed a significant increase in regional thallium-201 perfusion in 8 out of 10 patients, aligning with clinically observed reductions in exercise-induced angina and ischemic ECG alterations. This suggests dimeditiapramine's potential as an anti-anginal drug (Gasic et al., 1980).

Antiarrhythmic Effects

Nowak, Cocco, Chu, and Gasser (1980) studied the antiarrhythmic effects of tiapamil (formerly known as dimeditiapramine) in coronary patients. Their research highlighted tiapamil's effectiveness against both supraventricular and ventricular arrhythmias, distinguishing its action spectrum from other calcium antagonists. The study found significant decreases in ventricular rate in atrial fibrillation and reduction in ventricular premature complexes, alongside a decrease in median systolic and diastolic blood pressures (Nowak et al., 1980).

Neuroprotective and Cognitive Enhancing Properties

Dimebon, another name for dimeditiapramine, was evaluated for its neuroprotective and cognitive-enhancing properties. Bachurin et al. (2001) reported that Dimebon exhibited significant effects in improving cellular energy balance, stabilizing mitochondria, increasing calcium retention capacity, and reducing lipid peroxidation. These properties suggest its potential use in treating neurodegenerative disorders and possibly in anti-aging applications (Bachurin et al., 2001).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl-[3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]propyl]-methylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO8S2.ClH/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEDFNKRGAKOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClNO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57010-31-8 (Parent)
Record name Tiapamil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60897155
Record name Tiapamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimeditiapramine

CAS RN

57010-32-9
Record name 1,3-Dithiane-2-propanamine, 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-, 1,1,3,3-tetraoxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57010-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapamil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057010329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiapamil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60897155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dimethoxyphenethyl)[2-(2,3-dimethoxyphenyl)-1,3-dithian-2-yl]propyl]methylammonium chloride 1,1,3,3-tetraoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimeditiapramine
Reactant of Route 2
Dimeditiapramine
Reactant of Route 3
Dimeditiapramine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimeditiapramine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimeditiapramine
Reactant of Route 6
Dimeditiapramine

Citations

For This Compound
30
Citations
G Cocco, C Strozzi, D Chu - Clinical Cardiology, 1979 - Wiley Online Library
… The main electrophysiological effects of dimeditiapramine consist of a significant lengthening … In this study, dimeditiapramine did not affect the recovery time of the sinus cycle length and …
Number of citations: 10 onlinelibrary.wiley.com
G Cocco, D Chu, C Strozzi - Clinical Cardiology, 1979 - Wiley Online Library
18 patients with acute myocardial infarction and sustained arrhythmias were treated with a new Ca 2+ antagonist, Ro 11‐1781, at the dose of 1.0 mg/kg iv The drug was effective in …
Number of citations: 11 onlinelibrary.wiley.com
L Seipel, G Breithardt, RR Abendroth… - Zeitschrift fur …, 1980 - europepmc.org
The electrophysiological effects of D 600 (D)(0.03 mg/kg iv, 10 pts) and Ro 11-1781 (Ro)(1.0 mg kg iv, 10 pts) were compared with those of verapamil (V)(0.1 mg/kg iv, 20 pts). All three …
Number of citations: 4 europepmc.org
S Gasic, R Dudczak, A Korn, K Kletter - Wiener Klinische …, 1980 - europepmc.org
The effect of dimeditiapramine (Ro 11-1781), a new calciumantagonist, on thallium-201 myocardial perfusion during exercise was studied in a double-blind trial with 10 patients …
Number of citations: 4 europepmc.org
FG Nowak, G Cocco, D Chu, DF Gasser - Clinical Cardiology, 1980 - Wiley Online Library
… age of 76 years were treated in the coronary care unit with tiapamil, a new Ca2+ antagonist, by intravenous infusion (until December, 1979, the generic name was dimeditiapramine). …
Number of citations: 15 onlinelibrary.wiley.com
WL Matier, JE Byrne - Annual Reports in Medicinal Chemistry, 1980 - Elsevier
Publisher Summary The consequences of myocardial ischemia may manifest themselves as the clinical syndromes of angina pectoris, cardiac arrhythmias, pump failure, infarction, or …
Number of citations: 2 www.sciencedirect.com
K Lindvall, G Cocco, G Wendt, D Chu… - International Journal of …, 1981 - Elsevier
Tiapamil (Ro 11–1781) is a new calcium antagonist. Several investigators have reported about its efficacy against cardiac arrhythmias and angina pectoris. However, there was no …
Number of citations: 4 www.sciencedirect.com
T Menzel, P Kirchner - Cardiology, 1982 - karger.com
… Human electro-pharmacology of the calcium antagonist dimeditiapramine (Ro 11–1781) in … RA: Evaluacion clinica de un nuevo bloquante calcico: Dimeditiapramine (Ro 11–1781) en el …
Number of citations: 4 karger.com
P Bopp, G Merier, D Scheidegger, J Gabathuler… - Cardiology, 1982 - karger.com
… A new Ca-antagonist (dimeditiapramine) in the treatment of ventricular arrhythmias. 8th Eur. … Herzkrankheit durch den Kalziumantagonisten Dimeditiapramine (Ro 11–1781). Wien. klin. …
Number of citations: 7 karger.com
BN Singh, K Nademanee, SH Baky - Drugs, 1983 - Springer
Calcium antagonists have recently emerged as a class of drugs for the treatment of angina, hypertension and certain cardiac arrhythmias. Verapamil is the prototype calcium antagonist …
Number of citations: 131 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.